

# 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

## molecular weight and formula

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### Compound of Interest

Compound Name: 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

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## Technical Guide: 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene**, a key intermediate in various synthetic applications.

### Core Compound Information

**1-Bromo-2-methoxy-4-(trifluoromethyl)benzene** is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a trifluoromethyl group, offers multiple reaction sites for further molecular elaboration.

### Physicochemical Data

The key quantitative data for **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene** are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-bromo-2-methoxy-4-(trifluoromethyl)benzene	[1]
CAS Number	402-07-3	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrF <sub>3</sub> O	[1]
Molecular Weight	255.04 g/mol	[1]
Purity	98% (typical)	[1]

## Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene** is not readily available in the literature, a plausible route involves the regioselective electrophilic bromination of 3-(trifluoromethyl)anisole. The methoxy group is a strong activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The desired product requires bromination ortho to the methoxy group.

## Proposed Synthesis: Electrophilic Bromination

Objective: To synthesize **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene** from 3-(trifluoromethyl)anisole.

Reaction Scheme:

Materials:

- 3-(Trifluoromethyl)anisole
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH<sub>3</sub>CN) or Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Stir plate and magnetic stir bar
- Round-bottom flask

- Reflux condenser
- Standard laboratory glassware for workup and purification

#### Methodology:

- In a round-bottom flask, dissolve 3-(trifluoromethyl)anisole (1.0 equivalent) in acetonitrile.
- Add N-Bromosuccinimide (1.05 equivalents) to the solution.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be required to initiate or complete the reaction.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene**.

Note: The regioselectivity of the bromination may yield a mixture of isomers. Optimization of the solvent, temperature, and brominating agent may be necessary to maximize the yield of the desired product.

## Characterization

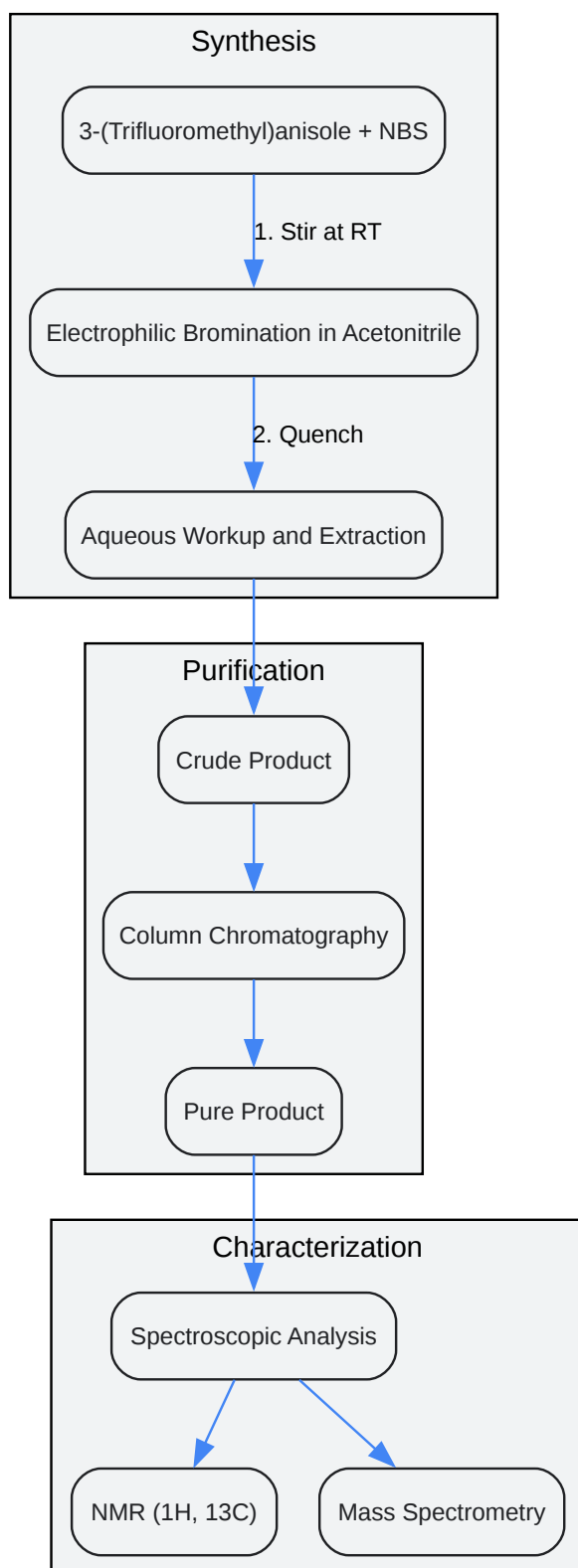
Spectroscopic data for **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene** is not widely published. The following are predicted spectroscopic characteristics based on the structure.

- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ , 400 MHz):

- $\delta$  (ppm): ~7.6 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH<sub>3</sub>).
- <sup>13</sup>C NMR (in CDCl<sub>3</sub>, 101 MHz):
  - $\delta$  (ppm): ~155 (C-OCH<sub>3</sub>), ~133 (Ar-C), ~130 (q, Ar-C-CF<sub>3</sub>), ~128 (Ar-C), ~124 (q, CF<sub>3</sub>), ~115 (Ar-C), ~112 (C-Br), ~56 (-OCH<sub>3</sub>).
- Mass Spectrometry (EI):
  - M<sup>+</sup> peaks expected at m/z 254 and 256, corresponding to the bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br).

## Workflow and Pathway Diagrams

The following diagram illustrates a logical workflow for the synthesis and characterization of **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene**.



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Caption: Workflow for the synthesis and analysis of **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene**.

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## References

- 1. 1-bromo-2-methoxy-4-(trifluoromethyl)benzene 98% | CAS: 402-07-3 | AChemBlock [achemblock.com]
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